5-(benzo[d]thiazol-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)thiophene-2-carboxamide
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Description
5-(benzo[d]thiazol-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that features a unique structure combining benzo[d]thiazole, indeno[1,2-d]thiazole, and thiophene moieties
Mechanism of Action
Target of Action
Similar compounds have been used as luminescent materials .
Mode of Action
The compound exhibits a phenomenon known as Excited State Intramolecular Proton Transfer (ESIPT), which results in emission in both solution and solid films . Upon coordination with a boron difluoride complex, a significant blue shift and enhanced emission are observed due to restricted conformational changes .
Biochemical Pathways
The compound’s luminescent properties suggest potential applications in optoelectronic devices .
Pharmacokinetics
Similar compounds have shown good thermal and electrochemical stability .
Result of Action
The compound, when used as a dopant emitter in Organic Light Emitting Diodes (OLEDs), exhibits strong emission and low turn-on voltage . The boron difluoride complex of the compound shows better electroluminescence performance than the ligand .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and the presence of other chemical species. For instance, its luminescent properties can be affected by the presence of a boron difluoride complex .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzo[d]thiazol-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzo[d]thiazole Moiety: Starting from 2-aminobenzenethiol, the benzo[d]thiazole ring is formed through a cyclization reaction with a suitable aldehyde under acidic conditions.
Synthesis of Indeno[1,2-d]thiazole: This involves the reaction of indanone with thioamide in the presence of a base to form the indeno[1,2-d]thiazole core.
Coupling with Thiophene-2-carboxylic Acid: The final step involves coupling the benzo[d]thiazole and indeno[1,2-d]thiazole intermediates with thiophene-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability.
Properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13N3OS3/c26-20(25-22-24-19-13-6-2-1-5-12(13)11-18(19)29-22)16-9-10-17(27-16)21-23-14-7-3-4-8-15(14)28-21/h1-10H,11H2,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVULDXNAUHWTRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)C4=CC=C(S4)C5=NC6=CC=CC=C6S5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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